![molecular formula C30H48P2 B1609242 1,2-Bis(dicyclohexylphosphino)benzene CAS No. 215951-96-5](/img/structure/B1609242.png)
1,2-Bis(dicyclohexylphosphino)benzene
Overview
Description
“1,2-Bis(dicyclohexylphosphino)benzene” is an organophosphorus compound with the molecular formula C30H48P2 . It has a molecular weight of 470.65 .
Synthesis Analysis
The synthesis of “1,2-Bis(dicyclohexylphosphino)benzene” has been mentioned in the context of the Ni-catalyzed cross-coupling reaction between aryl fluorides and primary amines . Both N-alkyl- and N-aryl-substituted primary amines participated in the selective reaction to form secondary amines .Chemical Reactions Analysis
“1,2-Bis(dicyclohexylphosphino)benzene” has been used as a ligand in the Ni-catalyzed cross-coupling reaction between aryl fluorides and primary amines . This protocol could potentially be useful for late-stage diversification of fluorinated compounds with complex structures for the synthesis of functionally interesting aniline derivatives .Physical And Chemical Properties Analysis
The boiling point of “1,2-Bis(dicyclohexylphosphino)benzene” is predicted to be 594.6±33.0 °C .Scientific Research Applications
Catalysis in Organic Synthesis
1,2-Bis(dicyclohexylphosphino)benzene has been identified as a valuable ligand in the field of organic synthesis, particularly in catalysis. For example, it's used in rhodium-catalyzed asymmetric hydrogenationof functionalized alkenes. This process is crucial for the preparation of chiral pharmaceutical ingredients, including those with amino acid or secondary amine components (Imamoto et al., 2012). Additionally, it's utilized in nickel-catalyzed amination of aryl fluorides, a reaction that forms secondary amines, potentially useful for synthesizing aniline derivatives (Harada et al., 2018).
Metal Complex Formation
This compound is also significant in forming metal complexes. For example, its derivatives are involved in creating oxo complexes of osmium(IV), which are products of dioxygen activation and can act as oxidants (Barthazy et al., 2000). Moreover, it plays a role in iron-catalyzed fluoroaromatic coupling reactions, where it helps in achieving selective cleavage of sp(3)-carbon-halogen bonds, leading to the production of polyfluorinated aromatic compounds (Hatakeyama et al., 2009).
Synthesis of New Compounds
It's instrumental in synthesizing various new compounds. For instance, it's used in the synthesis of new diphosphine ligands and their application in Pd-catalyzed alkoxycarbonylation reactions (Pews-Davtyan et al., 2014). This demonstrates its versatility in creating different chemical compounds with potential applications in various industries.
Material Science
In material science, it has been used in the preparation of aromatic polyamides derived from specific benzene compounds. These polyamides have potential applications in creating flexible, high-strength materials (Yang et al., 1996).
Safety and Hazards
Future Directions
The use of “1,2-Bis(dicyclohexylphosphino)benzene” in the Ni-catalyzed cross-coupling reaction between aryl fluorides and primary amines suggests potential applications in the synthesis of functionally interesting aniline derivatives . This could be a promising direction for future research and applications.
properties
IUPAC Name |
dicyclohexyl-(2-dicyclohexylphosphanylphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48P2/c1-5-15-25(16-6-1)31(26-17-7-2-8-18-26)29-23-13-14-24-30(29)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h13-14,23-28H,1-12,15-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNBZPKZOBDXEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409370 | |
Record name | 1,2-BIS(DICYCLOHEXYLPHOSPHINO)BENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(dicyclohexylphosphino)benzene | |
CAS RN |
215951-96-5 | |
Record name | 1,2-BIS(DICYCLOHEXYLPHOSPHINO)BENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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